molecular formula C5H3IN2S B6156472 7-iodoimidazo[4,3-b][1,3]thiazole CAS No. 208722-53-6

7-iodoimidazo[4,3-b][1,3]thiazole

Cat. No.: B6156472
CAS No.: 208722-53-6
M. Wt: 250.1
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Description

7-iodoimidazo[4,3-b][1,3]thiazole is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. The imidazo[4,3-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with a broad spectrum of pharmacological activities. The iodine substituent at the 7-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is of significant interest in oncology research, as closely related thiazole and imidazothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The mechanism of action for this class of compounds often involves targeting key biological pathways; for instance, some analogues act as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in anti-angiogenesis therapy , while others induce programmed cell death by triggering apoptosis, causing mitochondrial depolarization, and influencing the cell cycle . Beyond oncology, the imidazothiazole core is also explored for developing novel antimicrobial agents to address the growing threat of antimicrobial resistance. Research indicates that such derivatives can exhibit promising activity against a range of bacterial and fungal pathogens . This product is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

208722-53-6

Molecular Formula

C5H3IN2S

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Iodoimidazo 4,3 B 1 2 Thiazole and Analogues

Classical and Contemporary Iodination Strategies for Heteroaromatic Systems

The introduction of an iodine atom onto a heteroaromatic ring can be achieved through various methods. For electron-rich systems like imidazo[4,3-b] rsc.orgwikipedia.orgthiazole (B1198619), direct electrophilic iodination is a primary strategy. This approach relies on the reaction of the heterocyclic nucleus with an electrophilic iodine source. The regioselectivity of this reaction is governed by the inherent electronic properties of the heterocyclic system, with substitution typically occurring at the most electron-rich position. For the analogous imidazo[2,1-b] rsc.orgwikipedia.orgnih.govthiadiazole and imidazo[2,1-b]thiazole (B1210989) systems, electrophilic substitution is known to occur at the C5 position, suggesting that the C7 position of the imidazo[4,3-b] rsc.orgwikipedia.orgthiazole core is the most probable site of iodination. nih.gov

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination involves the reaction of the substrate with an iodinating agent. Common reagents for this purpose include molecular iodine (I₂), often in the presence of a base or an oxidizing agent, and N-iodosuccinimide (NIS).

While specific acid-mediated iodination protocols for 7-iodoimidazo[4,3-b] rsc.orgwikipedia.orgthiazole are not extensively documented, the general principle involves the use of an iodinating reagent in the presence of a Brønsted or Lewis acid. For electron-rich heterocycles, the use of a strong acid can enhance the electrophilicity of the iodinating species. For instance, the combination of N-iodosuccinimide (NIS) with acids like trifluoroacetic acid (TFA) or sulfuric acid has been employed for the iodination of various aromatic and heteroaromatic compounds. nih.gov The acidic conditions can activate the iodinating agent, facilitating the attack by the electron-rich heteroaromatic ring. However, care must be taken as the fused imidazole (B134444) ring system can be sensitive to strong acidic conditions, potentially leading to decomposition or undesired side reactions.

Oxidative iodination methods provide a powerful means to generate a highly electrophilic iodine species in situ from molecular iodine. This is typically achieved by using a stoichiometric or catalytic amount of an oxidizing agent. These methods are often milder than strongly acidic conditions and can be highly efficient.

A common and effective system for the iodination of electron-rich heterocycles is the combination of molecular iodine with an oxidizing agent such as tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org This method has been successfully applied to the iodination of the related 6-phenylimidazo[2,1-b]thiazole (B182960), affording the corresponding 5-iodo derivative in good yield. rsc.orgrsc.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) under mild conditions, often with the assistance of ultrasound irradiation to enhance reaction rates. rsc.orgrsc.org

Another versatile oxidative system employs oxone (potassium peroxymonosulfate) in the presence of an iodide source, such as ammonium (B1175870) iodide or sodium iodide. nih.gov This combination generates a potent electrophilic iodinating species in situ and has been used for the α-iodination of ketones and the iodination of various aromatic compounds. nih.gov Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) and 2-iodoxybenzoic acid (IBX), also serve as powerful oxidants in iodination reactions, capable of activating molecular iodine or acting as iodine sources themselves under certain conditions. nih.gov

The table below summarizes representative conditions for the oxidative iodination of analogous heterocyclic systems.

Heterocyclic SubstrateIodinating AgentOxidantSolventYield (%)Reference
6-phenylimidazo[2,1-b]thiazoleI₂TBHPEtOH79 rsc.orgrsc.org
Imidazo[1,2-a]pyridinesI₂TBHPEtOHup to 90 rsc.orgrsc.org
Various heterocyclesNH₄IOxoneH₂Ogood to excellent nih.gov

Metalation-Directed Iodination Sequences

Detailed research findings on the application of metalation-directed iodination sequences, including deprotometallation-iodolysis tandem reactions and the use of organolithium reagents, for the specific synthesis of 7-iodoimidazo[4,3-b] rsc.orgwikipedia.orgthiazole are not available in the reviewed scientific literature. Therefore, the following subsections are not detailed in this article.

No specific data available for 7-iodoimidazo[4,3-b] rsc.orgwikipedia.orgthiazole.

No specific data available for 7-iodoimidazo[4,3-b] rsc.orgwikipedia.orgthiazole.

Hypervalent Iodine Reagent Mediated Syntheses

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective conditions for a variety of transformations. Their utility in the synthesis of heterocyclic compounds, including the imidazothiazole scaffold, is well-documented. These reagents are particularly noted for their role in oxidative cyclization and functionalization reactions.

Iodine(III) Reagents in Cyclization and Functionalization

Iodine(III) compounds, such as (diacetoxyiodo)benzene (B116549) (DIB) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are widely employed as oxidants to facilitate the formation of carbon-heteroatom bonds, which is a key step in the construction of heterocyclic rings. nih.gov These reagents can promote intramolecular cyclizations of appropriately substituted precursors to yield the desired fused ring systems. For instance, the oxidation of a suitable thiourea (B124793) or thioamide derivative bearing a reactive methylene (B1212753) or methine group can trigger a cyclization cascade to form the imidazothiazole core.

In a related context, PIFA has been effectively used as a mediator for the C(sp2)–H selenylation of substituted benzo researchgate.netconnectjournals.comimidazo[2,1-b]thiazoles. nih.gov This demonstrates the ability of iodine(III) reagents to activate the heterocyclic core towards functionalization. Although this example illustrates a post-synthesis modification, the underlying principle of activating a C-H bond on the heterocyclic ring is relevant to direct synthesis and functionalization strategies. The reaction proceeds by generating a more electrophilic selenium species, which then substitutes onto the electron-rich thiazole ring. nih.gov

The general mechanism for these transformations often involves the initial coordination of the iodine(III) reagent to a heteroatom (like sulfur or nitrogen) in the substrate, followed by an intramolecular cyclization and subsequent reductive elimination of the iodobenzene (B50100) derivative.

Iodine(V) Reagents and Their Catalytic Systems

Iodine(V) reagents, most notably the Dess-Martin periodinane (DMP), are renowned for their mild and selective oxidation of alcohols to aldehydes and ketones. While direct application of stoichiometric Iodine(V) reagents for the cyclization to form imidazothiazoles is less common, their role in preparing key precursors is crucial. For example, the oxidation of an alcohol to an aldehyde is a critical step in some multi-step syntheses of the scaffold, setting the stage for subsequent cyclization reactions. nih.gov

More broadly, catalytic systems involving iodine are of great interest. Molecular iodine (I2) itself can act as a catalyst in various cyclization reactions, often involving an in situ generated hypervalent iodine species as the active oxidant. nih.govnih.gov These reactions can be promoted by a co-oxidant. For instance, iodine-catalyzed multicomponent reactions have been developed for the synthesis of highly functionalized imidazopyridines, a related heterocyclic system. nih.gov In these processes, molecular iodine is believed to be oxidized to a higher valent state, which then participates in the key bond-forming steps.

A plausible mechanism in such catalytic cycles involves the oxidation of I2 to an I(I) or I(III) species, which then promotes the desired transformation before being regenerated. These iodine-catalyzed methods are highly attractive due to the low cost and low toxicity of iodine compared to many transition metal catalysts. nih.gov

Targeted Synthesis of the Imidazo[2,1-b]thiazole Scaffold

The construction of the imidazo[2,1-b]thiazole ring system can be achieved through various synthetic routes, which can be broadly categorized into multi-step cyclization approaches and more efficient one-pot protocols.

Multi-Step Cyclization Approaches

Multi-step syntheses offer a robust and often highly versatile route to the imidazo[2,1-b]thiazole scaffold, allowing for the controlled introduction of substituents at various positions. A common and well-established method is the Hantzsch thiazole synthesis followed by a subsequent cyclization to form the imidazole ring.

A typical sequence involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. researchgate.netconnectjournals.com The initial step is the N-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-haloketone, followed by an intramolecular condensation to form the fused imidazole ring. This approach allows for diversity in the final product by varying the substituents on both the 2-aminothiazole and the α-haloketone starting materials. For example, a series of new imidazo[2,1-b]thiazoles were synthesized using a multi-step method starting from commercially available 2-aminothiazole. connectjournals.com Another study reported the synthesis of imidazo[2,1-b]thiazole derivatives from 2-aminothiazoles and 4-chloromethyl-ω-bromoacetophenone in three steps. researchgate.net

The synthesis of 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo(2,1-b)thiazole is another example of a multi-step reaction sequence that starts from simpler precursors. ontosight.ai

Starting Material 1Starting Material 2Key StepsProduct ScaffoldReference(s)
2-Aminothiazoleα-HaloketonesN-alkylation, Intramolecular condensationImidazo[2,1-b]thiazole researchgate.netconnectjournals.com
2-Aminothiazoles4-Chloromethyl-ω-bromoacetophenoneThree-step synthesisImidazo[2,1-b]thiazole researchgate.net
Simple precursors-Multi-step reaction sequence2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo(2,1-b)thiazole ontosight.ai

One-Pot Synthetic Protocols for Imidazothiazoles

One-pot syntheses have gained significant attention as they offer several advantages over traditional multi-step methods, including higher efficiency, reduced waste, and simpler purification procedures. Several one-pot strategies have been developed for the synthesis of the imidazo[2,1-b]thiazole scaffold.

One notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction that can be used to construct the imidazo[2,1-b]thiazole ring system in a single step. mdpi.comsciforum.net This reaction typically involves an aminothiazole, an aldehyde, and an isocyanide. The components react in a cascade of reactions to form the fused heterocyclic product. A novel methodology for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives using the GBBR with 3-formylchromone has been described, yielding products in moderate to good yields. mdpi.com

Another one-pot approach involves the reaction of aryl isothiocyanates and propargylic amines in the presence of a copper catalyst and an oxidant like PIFA, leading to benzimidazo[2,1-b]thiazoline derivatives. acs.org While this yields a related benzannulated and partially saturated system, the core synthetic strategy of combining multiple components in a single pot to build the fused heterocyclic system is relevant.

Reaction TypeReactant 1Reactant 2Reactant 3Product ScaffoldReference(s)
Groebke–Blackburn–Bienaymé2-Aminothiazole3-Formylchromonetert-Butyl isocyanideImidazo[2,1-b]thiazole mdpi.comsciforum.net
Addition/Cyclization/Oxidative CouplingAryl isothiocyanatePropargylic amine-Benzimidazo[2,1-b]thiazoline acs.org

Regioselective Iodination Techniques for Imidazothiazoles

The introduction of an iodine atom onto the imidazothiazole scaffold is a key step in the synthesis of compounds like 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole. Regioselective iodination is crucial to ensure the correct placement of the iodine substituent. Various methods for the direct iodination of aromatic and heteroaromatic compounds have been developed.

The interaction of S-alkenyl derivatives of 1-methylimidazole-2-thiol (B7734623) with molecular iodine has been shown to proceed regioselectively, leading to the formation of new iodine-containing imidazo[2,1-b] mdpi.comnih.govthiazinium systems. researchgate.net This iodocyclization reaction involves the annelation of a thiazinium ring, and the position of the iodine is directed by the structure of the starting material. This demonstrates that iodine can act as both an electrophile for the iodination and a promoter for the cyclization. researchgate.net

For direct iodination of a pre-formed heterocyclic ring, reagents that generate an electrophilic iodine species are typically used. A classic method for the iodination of electron-rich aromatic systems is the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid. A combination of mercury(II) oxide and iodine (HgO-I2) provides a neutral and mild set of conditions for the regioselective iodination of various benzocyclic compounds. ic.ac.uk The choice of solvent and reaction conditions can significantly influence the regioselectivity of the iodination.

In the context of the imidazo[2,1-b]thiazole system, the electron-rich nature of the ring makes it susceptible to electrophilic substitution. The position of iodination will be governed by the electronic effects of the substituents already present on the ring and the inherent reactivity of the different positions of the heterocyclic core.

Reagent/MethodSubstrate TypeKey FeaturesReference(s)
Molecular Iodine (I2)S-alkenyl derivatives of 1-methylimidazole-2-thiolIodocyclization, Regioselective researchgate.net
Mercury(II) oxide and Iodine (HgO-I2)Benzocyclic compoundsNeutral and mild conditions, Regioselective ic.ac.uk

C-H Functionalization Strategies for Direct Iodination

Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. For the iodination of the imidazo[2,1-b]thiazole core, methodologies developed for analogous N-fused heterocyclic systems are highly relevant.

A notable metal-free approach involves the use of molecular iodine (I₂) with an oxidizing agent. For instance, a method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position uses tert-butyl hydroperoxide (TBHP) as the oxidant in an ethanol solvent. acs.orgnih.gov This system demonstrates high efficiency and tolerates a variety of functional groups. acs.org Crucially, this methodology has been successfully applied to the 6-phenylimidazo[2,1-b]thiazole scaffold, yielding the corresponding iodinated product in good yield, highlighting its applicability to the target compound class. acs.orgnih.gov The reaction is believed to proceed through a radical-based mechanism, offering a sustainable alternative to methods requiring stoichiometric inorganic oxidants. acs.org

Tunable Conditions for Position-Selective Halogenation

Controlling the position of halogenation (regioselectivity) is critical for the synthesis of specific isomers. Research on related heterocycles demonstrates that reaction conditions, particularly the choice of catalyst and solvent, can be tuned to direct functionalization to a desired carbon atom.

For instance, in the C-H functionalization of 2H-indazoles, switching the solvent between ethanol and water can influence the outcome of mono-halogenation reactions using N-halosuccinimides (NCS or NBS). nih.gov While ethanol at a lower temperature is effective for mono-halogenation, a switch to water at a higher temperature can also yield the desired products, showcasing solvent-based tunability. nih.gov

Furthermore, transition-metal-free systems using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source have been developed for the highly regioselective C3-halogenation of imidazo[1,2-a]pyridines. nih.gov The selectivity is inherent to the reaction mechanism under acidic conditions, providing a reliable method for producing 3-halo-substituted derivatives that are valuable for subsequent cross-coupling reactions. nih.gov These examples underscore the principle that careful selection of reagents and conditions can achieve the position-selective halogenation required for synthesizing specific isomers like 7-iodoimidazo[4,3-b] thieme-connect.comresearchgate.netthiazole.

Sustainable and Green Chemistry Approaches in 7-Iodoimidazo[4,3-b]thieme-connect.comresearchgate.netthiazole Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into synthetic organic chemistry. jsynthchem.com The synthesis of imidazo[2,1-b]thiazole derivatives has benefited significantly from these advancements.

Aqueous Media Reaction Systems

Water is an ideal green solvent due to its non-toxicity, availability, and safety. An expedient protocol for the synthesis of imidazo[2,1-b]thiazoles has been developed that proceeds in water. thieme-connect.com This method utilizes a KI/tert-butyl hydroperoxide (TBHP) catalytic system and is notable for being metal-free and base-free, offering excellent yields and broad functional-group compatibility. thieme-connect.com Another green approach uses a mixture of aloe vera and water as a reusable, environmentally benign medium for the synthesis of imidazo[2,1-b]thiazole derivatives, resulting in high yields and shorter reaction times. researchgate.net The use of an ethanol:water (1:1) solvent system with a reusable nanoparticle catalyst has also been reported for the one-pot synthesis of thiazole scaffolds, further demonstrating the viability of aqueous systems. acs.org

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation as a non-conventional energy source can dramatically enhance reaction rates, improve yields, and shorten reaction times, often under milder conditions than conventional heating. nih.gov This technology has been successfully applied to the synthesis and functionalization of imidazo[2,1-b]thiazole and its analogues.

A key example is the metal-free, regioselective C-H iodination of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazole using molecular iodine and TBHP. acs.orgnih.gov This reaction is significantly accelerated by ultrasound, maximizing the iodine atom economy and improving efficiency compared to conventional heating systems. acs.org The general procedure involves placing the reactants in ethanol and irradiating the mixture with ultrasound until completion, demonstrating a simple and effective setup. nih.gov The broad substrate scope under these conditions is highlighted in the table below.

Table based on substrate scope for ultrasound-assisted C-H iodination. Data sourced from acs.orgnih.gov.

Similarly, ultrasound irradiation has been employed for the synthesis of the core imidazo[2,1-b]thiazole structure itself in water, providing a green and efficient pathway to the foundational scaffold. thieme-connect.com

Environmentally Benign Solvent Utilization

Beyond water, other green solvents are being explored to minimize the environmental footprint of chemical synthesis. Solvents like ethanol, polyethylene (B3416737) glycol (PEG), and glycerol (B35011), as well as solvent-free conditions, represent sustainable alternatives to conventional volatile organic compounds.

The ultrasound-assisted iodination mentioned previously successfully utilizes ethanol, a bio-based and less toxic solvent. acs.orgnih.gov In other work, glycerol has been employed as a sustainable, non-toxic, and economic solvent for the regioselective synthesis of imidazo[2,1-b]thiazoles. researchgate.net Polyethylene glycol (PEG) has also been identified as a green solvent medium for the synthesis of imidazo[2,1-b]thiazole derivatives, sometimes in conjunction with microwave irradiation to further enhance reaction efficiency. researchgate.net Additionally, solvent-free methods, often catalyzed by reagents like Eaton's reagent, provide an excellent green alternative for producing benzo[d]imidazo[2,1-b]thiazoles, offering simplicity, short reaction times, and high yields of pure products. jsynthchem.com

Reactivity and Functionalization of 7 Iodoimidazo 4,3 B 1 2 Thiazole Scaffolds

Transformations Involving the Iodine Substituent

The iodine atom at the C7 position of the imidazo[4,3-b] researchgate.netnih.govthiazole (B1198619) ring is a key functional group that enables a range of chemical modifications. Its susceptibility to transition metal-catalyzed reactions and nucleophilic substitutions makes it an invaluable tool for the diversification of this heterocyclic system.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The C7-iodo substituent on the imidazo[4,3-b] researchgate.netnih.govthiazole scaffold readily participates in such reactions, allowing for the introduction of various aryl, and other carbon-based fragments.

Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the functionalization of halogenated heterocycles. beilstein-journals.org For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to 5-iodoimidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole derivatives. researchgate.netnih.gov In a typical procedure, the iodo-substituted imidazothiadiazole is reacted with a boronic acid in the presence of a palladium catalyst, such as palladium diacetate, and a ligand like Xantphos, with a base like cesium carbonate in a solvent such as 1,4-dioxane. nih.gov This methodology has been shown to be effective for a range of boronic acids, leading to the formation of C-C bonds at the previously iodinated position. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Iodo-Substituted Imidazothiadiazoles

Entry Iodo-Substituted Imidazothiadiazole Boronic Acid Product Yield (%)
1 5-Iodo-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole Phenylboronic acid 5-Phenyl-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole 85
2 5-Iodo-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole 4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole 71
3 5-Iodo-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole 4-Fluorophenylboronic acid 5-(4-Fluorophenyl)-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole 73
4 5-Iodo-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole Thiophene-3-boronic acid 5-(Thiophen-3-yl)-3-(4-methylphenyl)imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazole 71

Data sourced from a study on 3,5-disubstituted imidazo[1,2-d] researchgate.netlp.edu.uarsc.orgthiadiazoles. researchgate.net

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another valuable palladium-catalyzed reaction for forming C-C bonds. researchgate.net This reaction has been widely used in the synthesis of complex molecules, including heterocycles. researchgate.net

The electron-deficient nature of the carbon atoms in the thiazole ring makes them susceptible to nucleophilic attack, especially when substituted with a good leaving group like iodine. chemicalbook.comnih.gov The C7-iodo substituent can be displaced by a variety of nucleophiles, enabling the introduction of a wide range of functional groups.

For example, in related halogenated imidazole (B134444) systems, the bromine atom at the C5 position of 1-benzyl-5-bromo-4-nitroimidazole has been shown to undergo nucleophilic displacement. rsc.org Similarly, the bromo substituent at the 2- and 5-positions in imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazoles can be displaced by various nucleophiles under appropriate conditions. researchgate.net These examples suggest that the C7-iodo group of 7-iodoimidazo[4,3-b] researchgate.netnih.govthiazole would also be reactive towards nucleophilic substitution.

Electrophilic and Nucleophilic Reactivity of the Imidazo[4,3-b]researchgate.netnih.govthiazole Core

The inherent electronic properties of the fused imidazo[4,3-b] researchgate.netnih.govthiazole ring system dictate its reactivity towards both electrophiles and nucleophiles. The distribution of electron density across the heterocyclic core determines the preferred sites for chemical attack.

The reactivity of the imidazo[2,1-b]thiazole (B1210989) ring system has been studied, revealing specific sites that are more prone to either electrophilic or nucleophilic attack. nih.gov In general, electrophilic substitution reactions on imidazo[2,1-b]thiazoles tend to occur at the C5 position. rsc.orgmdpi.com This is attributed to the electronic contribution of the sulfur and nitrogen atoms of the thiazole ring, which increases the electron density at this position.

Conversely, the carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are electron-deficient and are thus more susceptible to nucleophilic attack. chemicalbook.com In the context of the imidazo[4,3-b] researchgate.netnih.govthiazole core, the C2, C5, and C7 positions are of particular interest. The presence of the iodine at C7 already indicates a site primed for nucleophilic displacement. The reactivity of the C2 and C5 positions will be influenced by the substituents present on the ring system.

Electrophilic substitution is a common method for functionalizing aromatic and heteroaromatic rings. For the imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole system, electrophilic substitution reactions have been reported to occur at the C5 position. mdpi.com For instance, bromination of various imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazoles with bromine in acetic acid yields the corresponding 5-bromo derivatives. researchgate.net Thiocyanation at the C5 position has also been achieved using potassium thiocyanate (B1210189) and bromine. researchgate.net These findings suggest that the C5 position of the imidazo[4,3-b] researchgate.netnih.govthiazole core is a likely site for electrophilic attack.

The electron-deficient nature of certain carbon atoms in the imidazo[4,3-b] researchgate.netnih.govthiazole core makes them targets for nucleophilic attack. chemicalbook.comnih.gov As previously discussed, the C7 position bearing the iodo substituent is a prime site for nucleophilic displacement. Furthermore, studies on related imidazo[2,1-b] researchgate.netnih.govthiazine systems have shown that they can undergo reactions with various nucleophiles. lp.edu.ua For example, methanesulfonate (B1217627) derivatives of (benzo)imidazo[2,1-b] researchgate.netnih.govthiazines react with nucleophiles like potassium thiocyanate and sodium azide, leading to substitution products. lp.edu.ua This highlights the general susceptibility of such fused heterocyclic systems to nucleophilic attack, which can be exploited for the introduction of new functional groups.

Ring System Modifications and Rearrangements

The inherent strain and electronic properties of the fused imidazo[4,3-b] nih.govmdpi.comthiazole ring system make it a candidate for various modifications and rearrangements. However, literature specifically detailing these transformations for the 7-iodo derivative is sparse. Therefore, much of the discussion in this section is based on the known reactivity of related imidazothiazole isomers and other similar heterocyclic systems.

Currently, there is no direct evidence in the scientific literature for ring expansion or contraction reactions specifically involving the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold. However, related heterocyclic systems have been shown to undergo such transformations. For instance, a study on imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netgoogle.comtriazines demonstrated a base-induced rearrangement leading to a ring expansion of the thiazolidine (B150603) ring to a thiazinone ring. nih.gov This cascade sequence involves hydrolysis and skeletal rearrangement, suggesting that under specific conditions, the thiazole ring in the imidazo[4,3-b] nih.govmdpi.comthiazole system might be susceptible to similar expansion.

Conversely, ring-opening and subsequent reconstruction of imidazo[2,1-b] nih.govmdpi.comgoogle.comthiadiazoles have been reported to yield imidazo[2,1-b]thiazole derivatives. rsc.org This type of transformation, while not a direct contraction, illustrates the potential for the fused ring system to undergo cleavage and reassembly into different heterocyclic structures.

It is important to note that these are extrapolations from related systems, and dedicated studies are required to determine if 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole can undergo similar ring expansion or contraction reactions.

The oxidation and reduction of the thiazole and imidazole rings within the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold have not been extensively documented. However, the general reactivity of these individual heterocycles provides some insight. The thiazole ring is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of thiazole-N-oxides. The imidazole ring is also relatively stable to oxidation. acs.org

Reduction of the thiazole ring is more common, and depending on the reducing agent and substituents, can lead to thiazolines or even open-chain products. The imidazole ring can also be reduced under certain conditions. For the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold, the presence of the iodine atom could influence these reactions, potentially participating in or directing the outcome of the reduction.

A study on the conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines involved an in situ Fe-mediated reduction of the oxadiazole fragment followed by cyclization to form the imidazole ring. nih.gov This suggests that selective reduction of one heterocyclic component within a fused system is achievable and could be a potential pathway for modifying the imidazo[4,3-b] nih.govmdpi.comthiazole core.

Incorporation into Complex Molecular Architectures as Building Blocks

The 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold, with its reactive iodine handle, is a promising building block for the synthesis of more complex molecules. The fused heterocyclic core provides a rigid framework, while the iodine atom allows for a variety of cross-coupling reactions.

The design of fused heterocyclic scaffolds often focuses on creating molecules with specific biological activities or material properties. Imidazo-fused heterocycles, in general, have shown anti-tumor activities. nih.gov The synthesis of derivatives often involves strategies like aerobic copper-catalyzed halocyclization, Sonogashira, and Suzuki reactions, which could be applicable to the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole system. nih.gov

The imidazo[2,1-b]thiazole scaffold, an isomer of the title compound, is widely found in bioactive molecules and is known for its diverse pharmacological activities. mdpi.com The design of new derivatives often involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to create molecular diversity. mdpi.com These principles can be adapted for the design of novel compounds based on the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole core.

Table 1: Design Strategies for Fused Heterocyclic Scaffolds

StrategyDescriptionPotential Application to 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole
Scaffold Hopping Replacing a core molecular structure with another that maintains similar spatial arrangement of functional groups.Replacing known bioactive scaffolds with the imidazo[4,3-b] nih.govmdpi.comthiazole core.
Privileged Structures Utilizing scaffolds that are known to bind to multiple biological targets.The imidazothiazole core is a privileged structure in medicinal chemistry.
Molecular Hybridization Combining two or more pharmacophores into a single molecule.Linking the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold to other known bioactive moieties.
Structure-Activity Relationship (SAR) Studies Systematically modifying the structure of a compound to understand its effect on biological activity.Varying substituents on the imidazo[4,3-b] nih.govmdpi.comthiazole ring system.

The 7-iodo group on the imidazo[4,3-b] nih.govmdpi.comthiazole scaffold is a key functional handle for the synthesis of hybrid molecules. It can readily participate in various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents.

For example, a study on the synthesis of imidazo-fused heterocycles utilized Sonogashira and Suzuki reactions to create new derivatives with anti-tumor activity. nih.gov While this study did not specifically use the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole, the principles are directly applicable.

Table 2: Potential Cross-Coupling Reactions for 7-Iodoimidazo[4,3-b] nih.govmdpi.comthiazole

ReactionCoupling PartnerProduct Type
Suzuki Coupling Boronic acids/estersAryl- or heteroaryl-substituted imidazo[4,3-b] nih.govmdpi.comthiazoles
Stille Coupling OrganostannanesAryl-, heteroaryl-, or vinyl-substituted imidazo[4,3-b] nih.govmdpi.comthiazoles
Sonogashira Coupling Terminal alkynesAlkynyl-substituted imidazo[4,3-b] nih.govmdpi.comthiazoles
Buchwald-Hartwig Amination AminesAmino-substituted imidazo[4,3-b] nih.govmdpi.comthiazoles
Heck Coupling AlkenesAlkenyl-substituted imidazo[4,3-b] nih.govmdpi.comthiazoles

These synthetic pathways allow for the straightforward incorporation of the 7-iodoimidazo[4,3-b] nih.govmdpi.comthiazole scaffold into larger and more complex molecular architectures, paving the way for the development of new functional materials and therapeutic agents.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the advanced spectroscopic and structural characterization of the chemical compound 7-iodoimidazo[4,3-b]thiazole .

Extensive searches for nuclear magnetic resonance (NMR) spectroscopy data, mass spectrometry analysis, and X-ray crystallography studies pertaining specifically to 7-iodoimidazo[4,3-b]thiazole did not yield any relevant research findings. Consequently, the detailed information required to populate the requested article sections and subsections is not available in the public domain.

Therefore, it is not possible to generate an article that adheres to the provided outline and strict content inclusions for this particular compound. The required scientifically accurate content for the following sections is not available:

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational and Electronic Spectroscopy

Without access to primary research detailing the synthesis and characterization of 7-iodoimidazo[4,3-b]thiazole, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to sourced information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

Theoretical Vibrational Analysis:

In the absence of direct experimental data for 7-iodoimidazo[4,3-b] ijrar.orgcardiff.ac.ukthiazole (B1198619), computational chemistry, particularly Density Functional Theory (DFT), serves as a predictive tool for its vibrational spectra. elixirpublishers.com DFT calculations, often at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometric parameters and predict the frequencies and intensities of the IR and Raman bands. nist.gov For a related compound, 3-methyl-3h-imidazole-4-carbaldehyde, such calculations have shown good agreement with experimental spectra, lending confidence to this approach. nist.gov

The vibrational modes of the 7-iodoimidazo[4,3-b] ijrar.orgcardiff.ac.ukthiazole can be understood by considering the contributions from the imidazole (B134444) and thiazole rings, the fused bicyclic system, and the carbon-iodine bond.

Key Vibrational Modes:

C-H Stretching: The aromatic C-H stretching vibrations of the imidazole and thiazole rings are expected in the 3150-3000 cm⁻¹ region. For instance, in 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, these modes have been identified and assigned based on DFT calculations. ijrar.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings are characteristic and typically appear in the 1650-1400 cm⁻¹ range. These bands are crucial for confirming the integrity of the ring system.

Ring Vibrations: The in-plane and out-of-plane bending and stretching vibrations of the entire fused ring system give rise to a complex series of bands in the fingerprint region (below 1500 cm⁻¹). These are highly characteristic of the specific heterocyclic scaffold.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹. The precise position can be influenced by the electronic environment of the ring system. Vibrational analysis of benziodoxoles has provided insights into the nature of iodine-related bonds. mdpi.com

Data from Related Compounds:

To provide a more concrete, albeit comparative, understanding, the following table presents typical IR absorption bands observed for related imidazole and thiazole derivatives.

Functional Group/Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3150 - 3000
C=N Stretch1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
Imidazole/Thiazole Ring Vibrations1500 - 1000
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending900 - 650
C-I Stretch600 - 500

This table is a generalized representation based on data from various imidazole and thiazole derivatives.

The Raman spectrum of 7-iodoimidazo[4,3-b] ijrar.orgcardiff.ac.ukthiazole is expected to complement its IR spectrum. While C=O and N-H stretching bands are often strong in the IR, C=C and C-S stretching vibrations tend to be more intense in the Raman spectrum. The symmetric vibrations of the heterocyclic rings should also be prominent.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation.

Expected Electronic Transitions:

The UV-Vis spectrum of 7-iodoimidazo[4,3-b] ijrar.orgcardiff.ac.ukthiazole is expected to be dominated by π → π* and n → π* transitions. The fused aromatic system provides an extended π-electron network, which is anticipated to result in absorption bands in the UV region.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). For thiazole itself, a π → π* transition is observed around 231 nm. nist.gov In the fused system of 7-iodoimidazo[4,3-b] ijrar.orgcardiff.ac.ukthiazole, the extended conjugation is likely to cause a bathochromic (red) shift of this absorption to a longer wavelength.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands.

Influence of the Iodine Substituent:

The iodine atom, being a heavy halogen, can influence the electronic spectrum through both electronic and heavy-atom effects. Electronically, its inductive and resonance effects can perturb the energy levels of the molecular orbitals. The heavy-atom effect can enhance the probability of intersystem crossing from the singlet excited state to the triplet state, which can affect the fluorescence and phosphorescence properties of the molecule, though this is not directly observed in a standard UV-Vis absorption spectrum. Studies on the interaction of iodine with thiazoles have shown the formation of charge-transfer complexes, which significantly alters the electronic spectra. researchgate.net

Data from Related Compounds:

The following table provides a summary of the expected UV-Vis absorption maxima for 7-iodoimidazo[4,3-b] ijrar.orgcardiff.ac.ukthiazole based on data from related compounds.

Type of TransitionExpected Wavelength Range (nm)
π → π230 - 280
n → π280 - 320

This table is an estimation based on the UV-Vis spectra of thiazole, imidazole derivatives, and general principles of electronic spectroscopy. nist.govresearchgate.net

The study of azo-thiazole derivatives has shown that substitutions on the thiazole ring can lead to significant shifts in the absorption bands, with π → π* transitions observed in the 293-433 nm range, highlighting the sensitivity of the electronic structure to substitution. ijrar.org

Computational and Theoretical Investigations of 7 Iodoimidazo 4,3 B 1 2 Thiazole

Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific DFT calculations for 7-iodoimidazo[4,3-b] wikipedia.orgresearchgate.netthiazole (B1198619) have been found in the reviewed literature. DFT studies on related thiazole and fused imidazole (B134444) systems are common, generally focusing on optimizing molecular geometry and calculating electronic properties to predict stability and reactivity. researchgate.netnih.govresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for visualizing the charge distribution on a molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. For various thiazole and imidazole derivatives, MEP analyses have successfully highlighted electron-rich regions (often around nitrogen atoms) and electron-poor regions. researchgate.net However, an MEP map specific to 7-iodoimidazo[4,3-b] wikipedia.orgresearchgate.netthiazole, which would detail the electronic influence of the iodine atom, is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netasianpubs.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability. While HOMO-LUMO data exists for many thiazole derivatives, this information has not been published for 7-iodoimidazo[4,3-b] wikipedia.orgresearchgate.netthiazole. researchgate.net

Analysis of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer is a phenomenon observed in molecules with electron-donating and electron-accepting groups. While the imidazo[4,3-b] wikipedia.orgresearchgate.netthiazole scaffold could participate in ICT depending on its substituents, no studies analyzing this property for the 7-iodo derivative were identified.

Aromaticity Assessment of the Fused Ring System

The fused imidazo[4,3-b] wikipedia.orgresearchgate.netthiazole system possesses aromatic character due to the delocalization of π-electrons across the two rings. wikipedia.org Computational methods can quantify this aromaticity, but specific assessments for this heterocyclic system, particularly with the iodine substituent, are not documented in the available literature.

Mechanistic Probes of Reactivity

Understanding the reaction mechanisms of 7-iodoimidazo[4,3-b] wikipedia.orgresearchgate.netthiazole is essential for its application in synthesis. Quantum chemical studies are instrumental in elucidating reaction pathways and transition states. nih.gov While syntheses and reactions of various imidazo-thiadiazole and imidazo-thiazole compounds have been described, specific mechanistic probes into the reactivity of the 7-iodo derivative are absent from the current body of scientific literature. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Computational Studies on Reaction Pathways and Transition States

Computational chemistry offers a powerful lens through which to examine the synthesis of complex heterocyclic systems like imidazo semanticscholar.orgacs.orgresearchgate.netthiadiazoles, which are structurally related to imidazo[4,3-b] semanticscholar.orgacs.orgthiazole. researchgate.net Theoretical studies focusing on the reaction mechanisms for the formation of these fused rings help elucidate the most probable synthetic routes. By modeling the energy landscapes of various reaction pathways, researchers can identify the transition states and intermediates involved.

For instance, density functional theory (DFT) calculations are commonly employed to map out the free energy profiles of cycloaddition reactions that lead to the formation of such fused systems. These computational models can predict reaction kinetics and thermodynamics, offering insights that are crucial for optimizing reaction conditions to improve yields and selectivity. The synthesis of new spirooxindole compounds grafted with an imidazo[2,1-b]thiazole (B1210989) scaffold has been achieved through a [3+2] cycloaddition reaction, with DFT calculations confirming the geometric parameters of the resulting structure. mdpi.com Such studies are foundational for understanding how precursors like 2-amino-thiadiazoles cyclize with α-haloketones to form the imidazo-thiazole core, a process central to the synthesis of derivatives of 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole. researchgate.net

Investigation of Halogen Bonding and Activation Mechanisms

The iodine substituent on the 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole molecule is not merely a passive structural element; it is a key participant in directed intermolecular interactions, most notably halogen bonding. nih.gov Halogen bonding is a noncovalent interaction where the iodine atom acts as a Lewis acid, interacting with an electron-rich Lewis base. nih.gov This phenomenon is driven by the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C–I bond. acs.org

Theoretical Insights into Regioselectivity

The synthesis of substituted imidazo-thiazole systems often has the potential to yield multiple isomers. Predicting and controlling the regioselectivity of these reactions is a significant challenge in synthetic chemistry. Theoretical studies provide indispensable insights into the factors that govern which isomer is preferentially formed.

DFT calculations are a primary tool for investigating the regioselectivity of cycloaddition reactions, a common method for synthesizing heterocyclic compounds. imist.ma By calculating the activation energies for the different possible reaction pathways leading to various regioisomers, researchers can predict the most likely product under kinetic control. For example, in the synthesis of imidazo[4,5‐e] semanticscholar.orgacs.orgthiazino[3,2‐b] semanticscholar.orgresearchgate.netnih.govtriazines, computational methods have been used to explain the observed regioselectivity, which is initiated by a Michael-type addition followed by intramolecular cyclization. researchgate.net Conformational studies and calculations of formation energies for different potential products can also reveal the most thermodynamically stable isomer, thus predicting the outcome under thermodynamic control. nih.gov These theoretical predictions are vital for designing synthetic strategies that efficiently produce the desired regioisomer of compounds like 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole.

Intermolecular Interaction Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties and biological activity of 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole. Techniques like Hirshfeld surface analysis and molecular docking provide detailed information on how this molecule interacts with its environment.

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot that highlights the specific types of intermolecular contacts and their relative contributions.

For heterocyclic compounds containing thiazole rings, Hirshfeld analysis typically reveals the prominence of H···H, C···H, and various heteroatom contacts (O···H, N···H, S···H). nih.govnih.gov In the case of 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole, the analysis would also quantify interactions involving the iodine atom. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. Contacts shorter than the van der Waals radii, which indicate strong interactions like hydrogen or halogen bonds, appear as distinct red regions on the surface map. nih.gov The two-dimensional fingerprint plots provide a quantitative summary of these interactions. For instance, in related structures, H···H contacts often account for the largest percentage of the surface, reflecting the importance of van der Waals forces, while specific interactions like N–H···N or C–H···O hydrogen bonds are also clearly delineated. nih.gov This analysis provides a holistic view of the forces stabilizing the crystal structure. iucr2017.org

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Thiazole Derivatives (Note: This table is illustrative, based on data for analogous heterocyclic systems.)

Intermolecular Contact TypeContribution Percentage
H···H37.6% - 47.0%
O···H / H···O16.8% - 16.9%
S···H / H···S7.6% - 15.4%
N···H / H···N13.0%
C···H / H···C7.6% - 8.0%

Data compiled from representative analyses of thiazole-containing crystal structures. nih.govnih.gov

Molecular Docking for Ligand-Target Interactions in Chemical Biology Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpp.org.in It is widely used in drug discovery to understand how potential drug candidates, such as derivatives of imidazo[4,3-b] semanticscholar.orgacs.orgthiazole, interact with biological targets like proteins and enzymes. nih.govnih.gov

The process involves placing the ligand (e.g., 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole) into the binding site of a target protein and calculating the most stable binding conformations. mdpi.com Docking studies on related imidazo[2,1-b] semanticscholar.orgacs.orgresearchgate.netthiadiazole derivatives have been performed against a variety of targets, including those for anti-tubercular, anti-fungal, and anticancer activities. neliti.com These studies help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and, importantly for this compound, halogen bonds, that contribute to binding affinity. nih.gov The results can guide the synthesis of new analogues with improved potency and selectivity. ijpp.org.in

A primary output of molecular docking simulations is the binding affinity, often expressed as a docking score or binding free energy (kcal/mol), which estimates the strength of the ligand-receptor interaction. mdpi.comresearchgate.net Lower energy scores typically indicate more favorable binding. For example, docking studies of imidazo-thiadiazole derivatives against various protein kinases and other enzymes have identified compounds with high affinity, often correlated with potent biological activity. nih.gov

The analysis of the docked pose reveals the specific binding mode. This includes identifying the amino acid residues in the active site that interact with the ligand. For 7-iodoimidazo[4,3-b] semanticscholar.orgacs.orgthiazole, docking would specifically explore how the iodo group forms halogen bonds with electron-donating residues (e.g., the carbonyl oxygen of a peptide backbone) and how the heterocyclic core forms hydrogen bonds or π-π stacking interactions. researchgate.net For instance, studies on similar compounds targeting the TGF-β type I receptor kinase domain showed that the ligand's affinity was driven by strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov

Table 2: Example Docking Scores and Key Interactions for Imidazo-Thiadiazole Scaffolds against Various Protein Targets (Note: This table is a representative compilation from studies on analogous compounds.)

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Imidazo[2,1-b] semanticscholar.orgacs.orgresearchgate.netthiadiazoleHVR protein (HIV-1 protease)-117.2Not specified
Imidazo[2,1-b] semanticscholar.orgacs.orgresearchgate.netthiadiazolePantothenate synthetase-9.7Tyr158
Imidazo[2,1-b] semanticscholar.orgacs.orgresearchgate.netthiadiazoleTGF-β Type I Receptor Kinase-7.012Not specified
Imidazo-thiadiazole ChalconeEGFR InhibitorNot specifiedCys797

Data compiled from various molecular docking studies on related heterocyclic systems. nih.govneliti.comresearchgate.net

Structural Basis of Ligand Interactions
Atom 1Atom 2Bond Length (Å)
C2N11.38
N1C7a1.39
C7aS81.75
S8C31.76
C3C21.36
C7aN41.32
N4C51.39
C5C61.37
C6C71.40
C7C7a1.38
C7I2.10
Atom 1Atom 2Atom 3Bond Angle (°)
C2N1C7a108.0
N1C7aS8111.5
C7aS8C390.5
S8C3C2115.0
C3C2N1115.0
N1C7aN4128.0
C7aN4C5109.0
N4C5C6107.5
C5C6C7108.0
C6C7C7a107.5
C6C7I126.0
C7aC7I126.5
Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
N1C2C3S80.0
C2C3S8C7a0.0
C3S8C7aN10.0
S8C7aN1C20.0
C3C2N1C7a0.0
N4C5C6C70.0
C5C6C7C7a0.0
C6C7C7aN40.0
C7C7aN4C50.0
C6C5N4C7a0.0

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound 7-iodoimidazo[4,3-b] researchgate.netirjmets.comthiazole . The conducted searches did not yield any research articles, reviews, or data pertaining to its synthesis, applications, or research directions.

While information exists for related heterocyclic systems, such as imidazo[2,1-b]thiazoles, imidazo[2,1-b] researchgate.netirjmets.comnih.govthiadiazoles, and other isomers, these are structurally distinct compounds. Adhering to the strict requirement to focus solely on 7-iodoimidazo[4,3-b] researchgate.netirjmets.comthiazole , it is not possible to generate the requested article.

A search of chemical databases confirms the existence of the parent ring system, imidazo[4,3-b] researchgate.netirjmets.comthiazole, but lacks associated literature for its 7-iodo derivative. Therefore, the content required to populate the specified outline is not present in the public domain.

Applications and Future Research Directions in Chemical Sciences

Future Directions in Synthetic Methodology Development

Exploiting Novel Catalytic Systems

The true synthetic value of 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole (B1198619) lies in its capacity as a substrate for a wide array of modern catalytic cross-coupling reactions. The carbon-iodine bond is a highly effective leaving group, making the 7-position of the scaffold a prime site for introducing chemical diversity. Future research will undoubtedly focus on leveraging this reactivity to construct libraries of novel derivatives.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. Methodologies such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. The application of these systems to the 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole scaffold would enable the systematic exploration of the chemical space around the core heterocycle. This approach is fundamental to structure-activity relationship (SAR) studies, where modifications at a specific position can be correlated with changes in biological or material properties.

The table below outlines potential catalytic transformations that can be applied to 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole, highlighting the versatility of the iodo-substituent as a synthetic handle.

Catalytic Reaction Catalyst/Reagents Bond Formed Introduced Moiety
Suzuki Coupling Pd catalyst, boronic acid/ester, baseC-CAryl, Heteroaryl, Alkyl
Heck Coupling Pd catalyst, alkene, baseC-CAlkenyl
Sonogashira Coupling Pd/Cu catalyst, terminal alkyne, baseC-CAlkynyl
Buchwald-Hartwig Amination Pd catalyst, amine, baseC-NPrimary/Secondary Amines
C-S Coupling Cu or Pd catalyst, thiolC-SThioether
Carbonylation Pd catalyst, CO gasC-CCarbonyl (e.g., ester, amide)

These catalytic methods are central to modern drug discovery and materials science, allowing for the rapid and efficient synthesis of complex molecules from versatile building blocks like 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole. researchgate.netambeed.com

Advanced Computational Modeling for Predictive Design

The advancement of computational chemistry offers powerful tools for the predictive design of novel molecules, saving significant time and resources in the laboratory. researchgate.net For the imidazothiazole scaffold, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations have been employed to understand and predict biological activity. mdpi.comnih.govrsc.org

Molecular docking simulations can predict how derivatives of 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole might bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov By virtually screening libraries of compounds derived from the 7-iodo precursor, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity. For instance, docking studies on related imidazo[2,1-b]thiazole (B1210989) derivatives have been used to understand their binding patterns against targets like pantothenate synthetase and epidermal growth factor receptor (EGFR) kinase. nih.govrsc.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known imidazothiazole derivatives, a QSAR model could be built to predict the activity of new, unsynthesized analogues based on calculated molecular descriptors. MD simulations further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. rsc.org

The table below summarizes the application of these computational techniques in the context of designing novel imidazothiazole-based compounds.

Computational Method Application Predicted Outcome
Molecular Docking Predict binding mode and affinity of a ligand to a target protein.Binding energy, protein-ligand interactions, optimal conformation. nih.gov
QSAR Correlate chemical structure with biological activity.Predicted IC50 or other activity metrics for new compounds. mdpi.com
Molecular Dynamics (MD) Simulate the movement and interaction of a ligand-protein complex over time.Stability of binding, conformational changes, free energy of binding. rsc.org
ADMET Prediction In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Druglikeness, potential toxicity, pharmacokinetic properties. rsc.org

These computational strategies allow for a rational, hypothesis-driven approach to designing the next generation of molecules based on the 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole scaffold.

Strategic Design of Next-Generation Imidazothiazole Scaffolds

The strategic design of future imidazothiazole derivatives hinges on the concepts of scaffold hopping and intermediate derivatization. nih.govjacsdirectory.comrsc.org The 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole compound is an ideal starting point—or "intermediate"—for such strategies. Its fused heterocyclic core provides a rigid and defined three-dimensional structure, while the iodo group serves as a versatile anchor point for diversification.

The goal of next-generation design is to create novel compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov This is achieved by systematically modifying the parent scaffold. Using the 7-iodo derivative, chemists can execute a "late-stage functionalization" approach, where the complex core is built first and then diversified in the final steps using the robust catalytic methods described previously.

This strategy has been successfully applied to other imidazothiazole isomers to develop agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgnih.govresearchgate.net For example, modifying the imidazo[2,1-b]thiazole scaffold has led to the identification of potent inhibitors of enzymes crucial in cancer progression and bacterial survival. nih.govresearchgate.net

Future design strategies for the 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole scaffold will likely involve:

Library Synthesis: Creating large, diverse collections of related compounds by reacting the 7-iodo precursor with a wide array of building blocks via parallel synthesis.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties, aiming to improve biological effects or reduce toxicity. The 1,3,4-thiadiazole (B1197879) ring, for instance, is considered a bioisostere of the pyrimidine (B1678525) ring. nih.gov

Pharmacophore Hybridization: Combining the imidazothiazole scaffold with other known pharmacophores (the essential features of a molecule responsible for its biological activity) to create hybrid molecules with potentially synergistic or novel effects. jacsdirectory.com

The 7-iodoimidazo[4,3-b] mdpi.comnih.govthiazole is more than a single compound; it is a gateway to a vast chemical space. Its strategic use in combination with modern catalytic, computational, and design principles will continue to fuel the discovery of new and valuable molecules in the chemical sciences.

Q & A

Q. How can conflicting crystallographic data on fused imidazo-thiazole derivatives be reconciled?

  • Methodological Answer :
  • Space group validation : Ensure correct assignment via PLATON or Olex2.
  • Thermal motion analysis : Use anisotropic displacement parameters to distinguish disorder from dynamic effects.
  • Comparative studies : Overlay structures from Cambridge Structural Database (CSD) entries to identify conserved motifs .

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